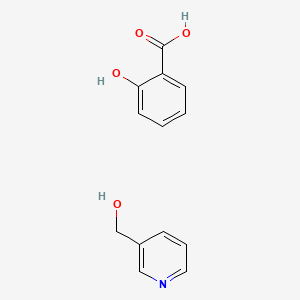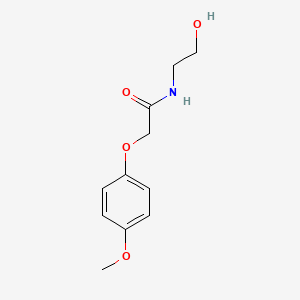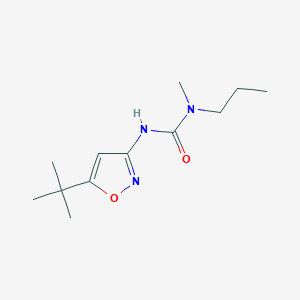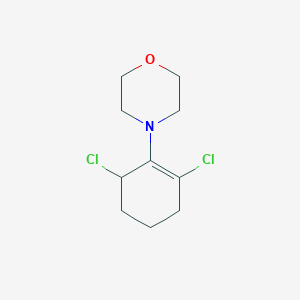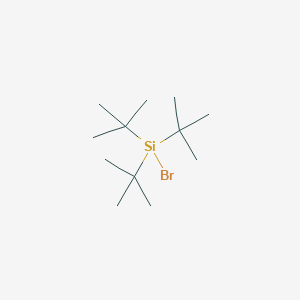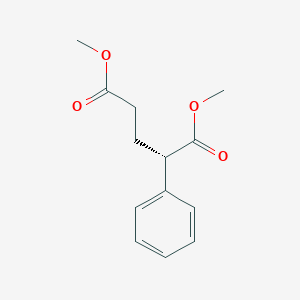
Pentanedioic acid, 2-phenyl-, dimethyl ester, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentanedioic acid, 2-phenyl-, dimethyl ester, (S)- is an organic compound with the molecular formula C13H16O4. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is often used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentanedioic acid, 2-phenyl-, dimethyl ester, (S)- typically involves esterification reactions. One common method is the reaction of 2-phenylpentanedioic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound often involves similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and high yields. The purity of the final product is ensured through various purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
Pentanedioic acid, 2-phenyl-, dimethyl ester, (S)- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Pentanedioic acid, 2-phenyl-, dimethyl ester, (S)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Pentanedioic acid, 2-phenyl-, dimethyl ester, (S)- involves its interaction with specific molecular targets. The ester functional group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The chiral nature of the compound also allows for selective interactions with enzymes and receptors, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
Pentanedioic acid, dimethyl ester: Similar in structure but lacks the phenyl group.
Pentanedioic acid, 2-methyl-, dimethyl ester: Contains a methyl group instead of a phenyl group.
Pentanedioic acid, 2,4-dimethyl-, dimethyl ester: Contains two methyl groups at different positions.
Uniqueness
Pentanedioic acid, 2-phenyl-, dimethyl ester, (S)- is unique due to its chiral nature and the presence of the phenyl group. These features contribute to its distinct chemical reactivity and potential biological activities, making it valuable in various research and industrial applications.
Properties
CAS No. |
56523-53-6 |
|---|---|
Molecular Formula |
C13H16O4 |
Molecular Weight |
236.26 g/mol |
IUPAC Name |
dimethyl (2S)-2-phenylpentanedioate |
InChI |
InChI=1S/C13H16O4/c1-16-12(14)9-8-11(13(15)17-2)10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3/t11-/m0/s1 |
InChI Key |
YPDDMZUWEYJXHM-NSHDSACASA-N |
Isomeric SMILES |
COC(=O)CC[C@@H](C1=CC=CC=C1)C(=O)OC |
Canonical SMILES |
COC(=O)CCC(C1=CC=CC=C1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










